molecular formula C22H20 B14515773 2-Tert-butyltetracene CAS No. 63187-46-2

2-Tert-butyltetracene

Cat. No.: B14515773
CAS No.: 63187-46-2
M. Wt: 284.4 g/mol
InChI Key: UPLQYANNKIWSOL-UHFFFAOYSA-N
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Description

2-Tert-butyltetracene is a polycyclic aromatic hydrocarbon (PAH) with a tert-butyl group attached to the tetracene backbone. Tetracene itself is a well-known PAH consisting of four linearly fused benzene rings. The addition of the tert-butyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyltetracene typically involves the alkylation of tetracene. One common method is the Friedel-Crafts alkylation, where tetracene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large-scale production more effectively than batch reactors.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyltetracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the tetracene backbone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially hydrogenated tetracene derivatives.

    Substitution: Nitro- or halogen-substituted tetracene derivatives.

Scientific Research Applications

2-Tert-butyltetracene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of PAHs. It is also employed in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-Tert-butyltetracene exerts its effects is primarily related to its ability to interact with various molecular targets. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetracene backbone can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

    Tetracene: The parent compound without the tert-butyl group.

    Pentacene: A PAH with five linearly fused benzene rings.

    Anthracene: A PAH with three linearly fused benzene rings.

Comparison: 2-Tert-butyltetracene is unique due to the presence of the tert-butyl group, which enhances its stability and alters its chemical reactivity compared to its parent compound, tetracene. This modification also affects its electronic properties, making it more suitable for specific applications in organic electronics and materials science.

Properties

CAS No.

63187-46-2

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

2-tert-butyltetracene

InChI

InChI=1S/C22H20/c1-22(2,3)21-9-8-17-12-18-10-15-6-4-5-7-16(15)11-19(18)13-20(17)14-21/h4-14H,1-3H3

InChI Key

UPLQYANNKIWSOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1

Origin of Product

United States

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